Nemazoline hydrochloride
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Overview
Description
Nemazoline hydrochloride is a chemical compound known for its use as a nasal decongestant. It exhibits alpha 1-agonist and alpha 2-antagonist activity, making it effective in reducing nasal congestion. This compound has been found to be more effective and longer-lasting than oxymetazoline in both in-vitro and in-vivo studies on canine nasal mucosa .
Preparation Methods
The preparation of nemazoline hydrochloride involves several synthetic routes and reaction conditions. One method includes the use of alpha-naphthylacetic acid, ethylenediamine, and acetone as raw materials. The process involves condensation, cyclization, and salification to produce 4, 5-dihydro-2-(1-naphthylmethyl)-1H-imidazole hydrochloride . Another method employs a sulfur-containing catalyst such as carbon disulfide, sodium sulfide, or thiourea to synthesize nemazoline, followed by simple salifying and recrystallization processes to obtain this compound with high yield and purity .
Chemical Reactions Analysis
Nemazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Nemazoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its alpha-adrenergic activity.
Medicine: this compound is primarily used as a nasal decongestant in medical formulations.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Nemazoline hydrochloride exerts its effects by stimulating alpha adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration. This mechanism involves the release of norepinephrine in sympathetic nerves, which binds to alpha adrenergic receptors and causes vasoconstriction .
Comparison with Similar Compounds
Nemazoline hydrochloride is often compared with other nasal decongestants such as oxymetazoline and naphazoline. While all these compounds exhibit alpha-adrenergic activity, this compound is noted for its longer-lasting effects and higher efficacy in reducing nasal congestion . Similar compounds include:
- Oxymetazoline
- Naphazoline
- Phenylephrine
This compound’s unique combination of alpha 1-agonist and alpha 2-antagonist activity sets it apart from these similar compounds .
Properties
CAS No. |
111073-18-8 |
---|---|
Molecular Formula |
C10H12Cl3N3 |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
InChI Key |
ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Synonyms |
2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |
Origin of Product |
United States |
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